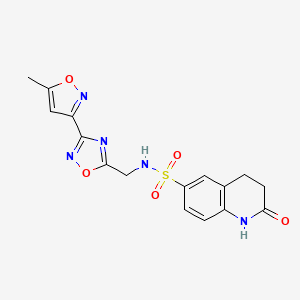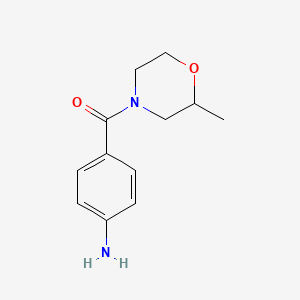
4-(2-Methylmorpholine-4-carbonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Methylmorpholine-4-carbonyl)aniline” is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 . The compound is typically in powder form .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, such as “4-(2-Methylmorpholine-4-carbonyl)aniline”, has been a subject of research. These compounds are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “4-(2-Methylmorpholine-4-carbonyl)aniline” contains a total of 33 bonds, including 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), and 1 primary amine .Physical And Chemical Properties Analysis
“4-(2-Methylmorpholine-4-carbonyl)aniline” is a powder at room temperature .Applications De Recherche Scientifique
Sorption and Removal of Contaminants
Graphitic carbon nitride, synthesized from urea, demonstrated effectiveness in removing Pb(II) and aniline from aqueous solutions, indicating the potential of aniline derivatives in environmental pollution management. The study revealed that sorption capacities could be enhanced by adjusting conditions such as pH and temperature, with g-C3N4 offering a promising approach for the preconcentration of contaminants in water treatments (Hu et al., 2015).
Photophysical and Photochemical Studies
Aniline and its derivatives have been studied for their photophysical and photochemical properties. For instance, photoisomerization and photodissociation studies of aniline and 4-methylpyridine provided insights into the behaviors of these compounds under light, which has implications for understanding their stability and reactivity in various applications (Tseng et al., 2004).
Non-linear Optical Materials
Derivatives of benzylidene-aniline have been explored for their potential in creating new organic non-linear optical crystals. Research into these materials aims to develop components with high second-order optical non-linearity, critical for applications in photonics and telecommunications (Tsunekawa et al., 1990).
Catalysis and Organic Synthesis
Aniline derivatives also play a crucial role in catalysis and organic synthesis. For example, visible-light-induced, iridium-catalyzed reactions involving N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds have been documented, showcasing the utility of aniline derivatives in facilitating novel synthetic pathways (Lenhart & Bach, 2014).
Environmental Remediation
Activated carbons derived from agricultural wastes, functionalized with aniline, have been investigated for their efficiency in removing dyes and toxic substances from water. This research underscores the application of aniline derivatives in developing cost-effective and sustainable materials for environmental remediation (Khaniabadi et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
(4-aminophenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(6-7-16-9)12(15)10-2-4-11(13)5-3-10/h2-5,9H,6-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVVVYRADMDZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylmorpholine-4-carbonyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2775037.png)
![1-Adamantyl[(4-methylbenzoyl)amino]acetic acid](/img/structure/B2775038.png)
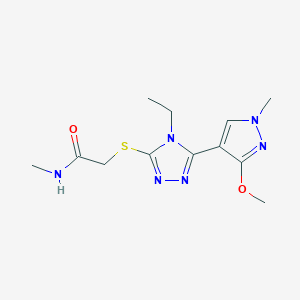
![N-(3-chloro-4-methylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2775042.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2775044.png)

![Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)-](/img/structure/B2775047.png)
![8-benzyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775049.png)

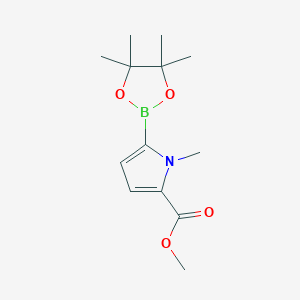
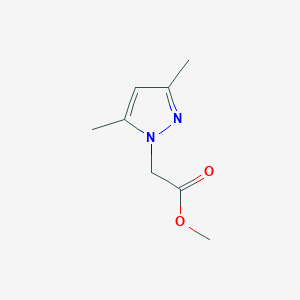
![1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2775058.png)
![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2775059.png)
